molecular formula C5H9N5 B13113809 4-Hydrazinyl-6-methylpyrimidin-5-amine CAS No. 89211-54-1

4-Hydrazinyl-6-methylpyrimidin-5-amine

Cat. No.: B13113809
CAS No.: 89211-54-1
M. Wt: 139.16 g/mol
InChI Key: LPHHNZCWPXYZKP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-methylpyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methylpyrimidin-5-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, pyrazoles, and other heterocyclic compounds .

Scientific Research Applications

4-Hydrazinyl-6-methylpyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-6-methylpyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydrazinyl group at the 4-position and methyl group at the 6-position make it a versatile intermediate for various synthetic applications .

Properties

CAS No.

89211-54-1

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

4-hydrazinyl-6-methylpyrimidin-5-amine

InChI

InChI=1S/C5H9N5/c1-3-4(6)5(10-7)9-2-8-3/h2H,6-7H2,1H3,(H,8,9,10)

InChI Key

LPHHNZCWPXYZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NN)N

Origin of Product

United States

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